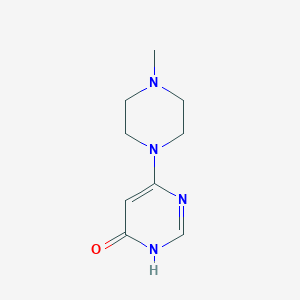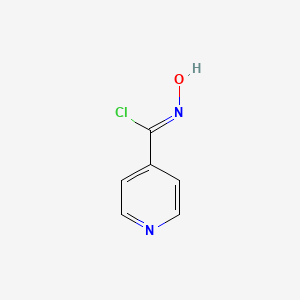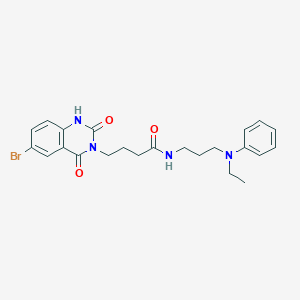
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide is a useful research compound. Its molecular formula is C23H27BrN4O3 and its molecular weight is 487.398. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Significance
The synthesis of 6-bromoquinazolinone derivatives, including similar compounds, has been a subject of considerable research due to their pharmacological importance. These compounds are known for their anti-inflammatory, analgesic, and anti-bacterial activities. Various derivatives have been synthesized, purified, and characterized to explore their potential in pharmacological applications. The process often involves the synthesis of ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate from related precursors, followed by reactions with primary amines or hydrazine hydrate to yield N-substituted acetamides or other related compounds. These synthesized compounds are then screened for their biological activities against standard methods, showing promising pharmacological properties in comparison with standard drugs (Rajveer et al., 2010).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of quinazolinone derivatives are also noteworthy. Newer quinazolinones have been synthesized and evaluated for their antimicrobial activity, showing significant effectiveness. Such studies not only expand the understanding of the compound's chemical properties but also its utility in developing therapeutic agents. Moreover, certain quinazolinone derivatives have been identified for their strong inhibition of key cancer cell signaling pathways, underscoring their potential as anticancer agents. Compounds have been found to inhibit extracellular regulated kinase1/2 phosphorylation, a crucial element in cell proliferation and cancer progression, demonstrating significant anticancer activities against various cancer cell lines, thus indicating their potential for therapeutic development (Zhang et al., 2013).
properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN4O3/c1-2-27(18-8-4-3-5-9-18)14-7-13-25-21(29)10-6-15-28-22(30)19-16-17(24)11-12-20(19)26-23(28)31/h3-5,8-9,11-12,16H,2,6-7,10,13-15H2,1H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIMKXRTWPVJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)
![3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B2633289.png)
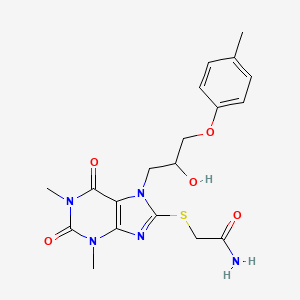

![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
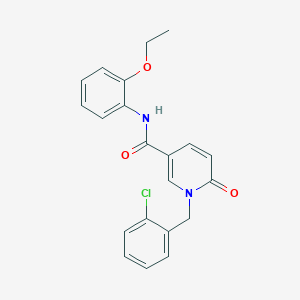
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2633298.png)

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
